Benzene, 1,4-dibromo-2-phenoxy-
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Overview
Description
Benzene, 1,4-dibromo-2-phenoxy- is an organic compound with the molecular formula C12H8Br2O. It is a derivative of benzene, where two bromine atoms are substituted at the 1 and 4 positions, and a phenoxy group is substituted at the 2 position. This compound is known for its unique chemical properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,4-dibromo-2-phenoxy- typically involves the bromination of phenoxybenzene. The reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction conditions include maintaining a controlled temperature and ensuring the proper molar ratio of reactants to achieve the desired substitution pattern .
Industrial Production Methods: Industrial production of Benzene, 1,4-dibromo-2-phenoxy- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and catalysts, with stringent control over reaction parameters to ensure high yield and purity of the product. The reaction is typically conducted in large reactors with continuous monitoring of temperature, pressure, and reactant concentrations.
Types of Reactions:
Substitution Reactions: Benzene, 1,4-dibromo-2-phenoxy- undergoes electrophilic aromatic substitution reactions.
Oxidation Reactions: The phenoxy group can undergo oxidation to form quinone derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents like zinc (Zn) in the presence of hydrochloric acid (HCl).
Common Reagents and Conditions:
Bromination: Bromine (Br2), iron (Fe) or aluminum bromide (AlBr3) as catalysts.
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Zinc (Zn), hydrochloric acid (HCl).
Major Products Formed:
Substitution: Various substituted benzene derivatives depending on the substituent introduced.
Oxidation: Quinone derivatives.
Reduction: Benzene derivatives with hydrogen replacing bromine atoms.
Scientific Research Applications
Benzene, 1,4-dibromo-2-phenoxy- is used in various scientific research applications, including:
Biology: The compound is used in biochemical assays to study enzyme interactions and inhibition.
Medicine: It is explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of Benzene, 1,4-dibromo-2-phenoxy- involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The bromine atoms and the phenoxy group influence the reactivity of the benzene ring, making it susceptible to further chemical modifications. The compound can act as an intermediate in various chemical pathways, leading to the formation of more complex structures .
Comparison with Similar Compounds
Benzene, 1,4-dibromo-: This compound has two bromine atoms substituted at the 1 and 4 positions but lacks the phenoxy group.
Benzene, 1-bromo-4-phenoxy-: This compound has only one bromine atom substituted at the 1 position and a phenoxy group at the 4 position.
Uniqueness: Benzene, 1,4-dibromo-2-phenoxy- is unique due to the presence of both bromine atoms and the phenoxy group, which confer distinct chemical properties and reactivity. The combination of these substituents allows for a wide range of chemical reactions and applications, making it a valuable compound in scientific research and industrial processes .
Biological Activity
Benzene, 1,4-dibromo-2-phenoxy- (CAS Number: 337513-66-3) is an organic compound notable for its unique structure characterized by two bromine atoms and a phenoxy group attached to a benzene ring. This compound has garnered attention in various fields, particularly in toxicology and pharmacology, due to its potential biological activities and interactions with biomolecules.
Chemical Structure and Properties
The molecular formula of Benzene, 1,4-dibromo-2-phenoxy- is C12H7Br2O, with a molecular weight of approximately 249.103 g/mol. Its structure allows for diverse chemical reactivity, making it valuable in organic synthesis and materials science. The presence of bromine atoms contributes to its reactivity, while the phenoxy group enhances its ability to interact with biological systems.
Property | Value |
---|---|
Molecular Formula | C12H7Br2O |
Molecular Weight | 249.103 g/mol |
Structure | Two bromine atoms, phenoxy group |
Benzene, 1,4-dibromo-2-phenoxy- exhibits biological activity primarily through its interactions with proteins and nucleic acids. It has been shown to bind to various biomolecules, potentially influencing their function and leading to physiological effects. The compound's mechanism of action may involve:
- Endocrine Disruption : Similar to other brominated compounds, it may interfere with hormone signaling pathways by mimicking or blocking hormone activity.
- Oxidative Stress Induction : It can induce oxidative stress in cells, which activates stress response pathways and alters gene expression.
- Enzyme Interaction : The compound can interact with enzymes involved in metabolic pathways, potentially inhibiting or activating specific biochemical reactions.
Biological Activity Studies
Research has focused on the biological effects of Benzene, 1,4-dibromo-2-phenoxy-, particularly regarding its toxicity and potential therapeutic applications. Below are key findings from various studies:
Toxicological Studies
- Liver Toxicity : In studies involving animal models (e.g., Sprague-Dawley rats), Benzene, 1,4-dibromo-2-phenoxy- was administered at varying doses. Results indicated a dose-dependent increase in liver-to-body weight ratio and hepatic microsomal enzyme activity at higher doses (20 mg/kg), suggesting potential hepatotoxic effects .
- Endocrine Disruption : The compound has been investigated for its potential role as an endocrine disruptor. It may mimic estrogenic activity by binding to estrogen receptors, leading to altered reproductive functions in exposed organisms .
Pharmacological Potential
Research into the therapeutic potential of Benzene, 1,4-dibromo-2-phenoxy- is ongoing:
- Anticancer Activity : Preliminary studies suggest that the compound may exhibit anticancer properties through mechanisms involving apoptosis induction in cancer cells .
- Drug Development : Its structural characteristics make it a candidate for further exploration in drug development aimed at targeting specific biological pathways.
Case Studies
Several case studies have highlighted the biological activity of Benzene, 1,4-dibromo-2-phenoxy-. For instance:
- Aquatic Toxicity Assessment : A study assessed the impact of this compound on aquatic organisms, revealing significant toxicity levels that disrupted normal physiological functions in fish models .
- Cell Culture Experiments : In vitro experiments demonstrated that exposure to Benzene, 1,4-dibromo-2-phenoxy- led to increased oxidative stress markers in cultured human cell lines .
Properties
CAS No. |
337513-66-3 |
---|---|
Molecular Formula |
C12H8Br2O |
Molecular Weight |
328.00 g/mol |
IUPAC Name |
1,4-dibromo-2-phenoxybenzene |
InChI |
InChI=1S/C12H8Br2O/c13-9-6-7-11(14)12(8-9)15-10-4-2-1-3-5-10/h1-8H |
InChI Key |
URDWJMUOJJSXAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=CC(=C2)Br)Br |
Origin of Product |
United States |
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